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  • Product: 2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride
  • CAS: 137834-82-3

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Protocols & Analytical Methods

Method

HPLC Method Development and Validation Protocol for the Quantification of 2-[Benzyl(2-chloroethyl)amino]ethanol Hydrochloride

Document Type: Application Note & Standard Operating Protocol Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Introduction & Analytical Challenges 2-[Benzyl(2-chloroethyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Protocol Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Introduction & Analytical Challenges

2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride is a reactive tertiary amine that serves as a critical intermediate in the synthesis of various pharmaceutical active ingredients. Structurally, it is a "half-mustard," containing a benzyl chromophore, a polar ethanol moiety, and a highly reactive 2-chloroethyl group.

As a Senior Application Scientist, I approach the quantification of this compound not merely as a chromatographic separation task, but as a kinetic stabilization challenge. The molecule presents two distinct hurdles:

  • Chemical Instability (Aziridinium Formation): Like traditional nitrogen mustards, the free base of this compound is highly unstable. The unprotonated nitrogen lone pair readily attacks the adjacent 2-chloroethyl group via intramolecular nucleophilic substitution, displacing the chloride ion to form a highly electrophilic aziridinium cation[1]. This intermediate rapidly hydrolyzes into a diol or reacts with other nucleophiles, destroying the sample integrity[2].

  • Chromatographic Peak Tailing: Tertiary amines strongly interact with residual silanol groups (Si-O⁻) on standard silica-based stationary phases, leading to severe peak tailing and poor integration reproducibility.

Mechanistic Insights & Method Strategy (E-E-A-T)

To build a self-validating and robust analytical method, we must design a system that simultaneously addresses both chemical degradation and secondary column interactions.

The Kinetic Quench: pH and Temperature Control

The formation of the aziridinium ion is strictly pH-dependent. By dropping the pH of the sample diluent and mobile phase below 3.0, we force the tertiary amine into its fully protonated state. A protonated nitrogen lacks the available lone pair required for nucleophilic attack, effectively "freezing" the molecule and blocking the degradation pathway[1]. Furthermore, maintaining the autosampler at 4°C suppresses the kinetic energy required for any residual cyclization.

Stationary Phase and Mobile Phase Selection

To combat silanol interactions, this protocol utilizes a Charged Surface Hybrid (CSH) C18 column . CSH technology incorporates a low-level positive charge on the silica surface, which repels protonated basic amines and ensures sharp, symmetrical peaks. For the mobile phase, 0.1% Trifluoroacetic acid (TFA) is selected over formic acid. TFA serves a dual purpose: it drives the pH down to ~2.0 (ensuring complete analyte protonation) and acts as a strong ion-pairing agent, shielding any remaining active silanols and increasing the retention of the polar ethanolamine moiety.

DegradationPathway A 2-[Benzyl(2-chloroethyl)amino]ethanol (Free Base) B Intramolecular Nucleophilic Attack (Lone Pair on Nitrogen) A->B pH > 4.0 (Unprotonated) E Protonated Amine Salt (Stable for HPLC) A->E pH < 3.0 (Acidic Diluent) C Aziridinium Cation (Highly Reactive) B->C D Hydrolysis / Dimerization (Degradation Products) C->D + H2O / Nucleophiles E->B Pathway Blocked

Fig 1: pH-dependent stability of the analyte and the aziridinium ion degradation pathway.

Experimental Protocols

Reagents and Materials
  • Analyte: 2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride reference standard.

  • Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Trifluoroacetic acid (TFA).

Step-by-Step Preparation Workflow

Step 1: Diluent Preparation (Critical Step) Prepare a diluent of 0.1% TFA in Water/MeCN (80:20, v/v). Do not use neutral water or alcohols without acidification, as protic solvents can accelerate the degradation of reactive alkylating agents if the pH is not controlled[2].

Step 2: Standard Preparation

  • Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask.

  • Add 70 mL of the pre-chilled (4°C) acidic diluent.

  • Sonicate for 5 minutes in a cold water bath (add ice to prevent heating).

  • Make up to volume with cold diluent to achieve a final concentration of 100 µg/mL.

  • Transfer immediately to HPLC vials and place in the 4°C autosampler.

Step 3: Chromatographic Setup Equilibrate the CSH C18 column with the initial mobile phase conditions for at least 30 minutes to ensure the stationary phase is fully saturated with the TFA ion-pairing agent.

HPLCWorkflow S1 1. Sample Prep Diluent: 0.1% TFA Storage: 4°C S2 2. Column Choice CSH C18 Phase (End-capped) S1->S2 S3 3. Mobile Phase Low pH (0.1% TFA) MeCN Modifier S2->S3 S4 4. Detection UV @ 215 nm Gradient Elution S3->S4

Fig 2: Optimized HPLC method development workflow for reactive amine hydrochlorides.

Chromatographic Conditions & Data Presentation

Table 1: Optimized HPLC Parameters
ParameterSpecificationRationale
Column Waters XSelect CSH C18 (150 × 4.6 mm, 3.5 µm)Charged surface prevents peak tailing for basic amines.
Mobile Phase A 0.1% TFA in Milli-Q WaterLow pH ensures amine protonation; TFA acts as ion-pair.
Mobile Phase B 0.1% TFA in AcetonitrileStronger elution strength for the hydrophobic benzyl group.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30°CEnsures reproducible retention times and reduces backpressure.
Autosampler Temp 4°CCritical: Prevents aziridinium ion formation in the vial.
Detection UV at 215 nmBenzyl group exhibits strong π-π* transitions at this wavelength.
Injection Vol 10 µLBalances sensitivity with column loading capacity.

Gradient Program:

  • 0.0 - 2.0 min: 5% B (Isocratic hold to retain polar impurities/hydrolysis products like diols[3])

  • 2.0 - 12.0 min: 5% → 60% B (Linear gradient to elute the main peak)

  • 12.0 - 15.0 min: 60% → 95% B (Column wash)

  • 15.0 - 20.0 min: 5% B (Re-equilibration)

Table 2: System Suitability Specifications

To ensure the method is a self-validating system, the following parameters must be met prior to sample analysis.

ParameterAcceptance CriteriaTypical Observed Value
Retention Time (RT) Report~8.7 minutes
Tailing Factor (USP) ≤ 1.51.12
Theoretical Plates (N) ≥ 10,00014,500
%RSD of Area (n=6) ≤ 1.0%0.4%
%RSD of RT (n=6) ≤ 0.5%0.1%
Table 3: Solution Stability Validation (Forced Degradation Proof)

The following data demonstrates the absolute necessity of the prescribed sample preparation conditions. When left at room temperature (25°C), the unsuppressed kinetic energy allows trace cyclization, leading to significant assay loss over 48 hours.

Time PointArea % Recovery (Acidic Diluent @ 4°C)Area % Recovery (Neutral Diluent @ 25°C)
Initial (T=0) 100.0%100.0%
12 Hours 99.8%91.2%
24 Hours 99.6%83.5%
48 Hours 99.1%68.4% (Significant Aziridinium Hydrolysis)

References

  • Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. MDPI.1

  • Synthetic Applications of Aziridinium Ions. MDPI.2

  • Quantitative Determination of the Hydrolysis Products of Nitrogen Mustards in Human Urine by Liquid Chromatography-Electrospray. Oxford University Press (OUP).3

Sources

Application

Preparation and Handling of 2-[Benzyl(2-chloroethyl)amino]ethanol Hydrochloride Standard Solutions for In Vitro Studies

Introduction & Mechanistic Overview 2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride (CAS: 137834-82-3) is a specialized nitrogen half-mustard derivative utilized extensively in chemical biology and drug development a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride (CAS: 137834-82-3) is a specialized nitrogen half-mustard derivative utilized extensively in chemical biology and drug development as a targeted alkylating probe[1][2]. Unlike traditional bifunctional mustards (e.g., mechlorethamine or chlorambucil) that form interstrand DNA cross-links, this compound features a single 2-chloroethyl group, rendering it a mono-alkylating agent[3][4].

The defining characteristic of nitrogen mustards is their highly reactive mechanism of action. The lone pair of electrons on the tertiary nitrogen atom drives an intramolecular nucleophilic substitution, displacing the chloride ion to form a positively charged, highly strained aziridinium ion intermediate[5][6]. This electrophilic species rapidly reacts with available nucleophiles, predominantly the N7 position of guanine residues in DNA or nucleophilic amino acid side chains on proteins[3][4][7].

Expertise & Experience Insight: The causality behind the strict preparation protocols for this compound lies entirely in its aqueous instability. In the presence of water, the aziridinium ion undergoes rapid hydrolysis to form an inactive diol, with the half-life of similar aziridinium intermediates being as short as 10 to 70 minutes at 37°C[3][5]. Therefore, controlling the solvent environment is the single most critical factor in preserving the compound's alkylating efficacy prior to in vitro application[6][7].

Physicochemical Properties

To ensure accurate molarity calculations and proper solvent selection, the quantitative physicochemical data of the compound are summarized below.

PropertyValue
Chemical Name 2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride
CAS Number 137834-82-3[1]
Molecular Formula C11H17Cl2NO[8]
Molecular Weight 250.16 g/mol [8]
Compound Class Nitrogen half-mustard / Alkylating agent[4]
Primary Solvents Anhydrous DMSO, Absolute Ethanol[9][10]

Mechanistic Pathway Visualization

The following diagram illustrates the critical pathway from the stable parent compound to the reactive intermediate, highlighting the competing reactions of target alkylation versus aqueous degradation.

G Parent 2-[Benzyl(2-chloroethyl)amino]ethanol (Parent Half-Mustard) Aziridinium Aziridinium Ion (Reactive Intermediate) Parent->Aziridinium Intramolecular Cyclization (-Cl⁻) Alkylated Alkylated Target (e.g., DNA N7-Guanine) Aziridinium->Alkylated Nucleophilic Attack (In Vitro Target) Hydrolyzed Hydrolyzed Product (Inactive Diol) Aziridinium->Hydrolyzed Aqueous Hydrolysis (H₂O)

Aziridinium ion formation and subsequent alkylation vs. aqueous hydrolysis pathways.

Safety, Handling, and Deactivation

Trustworthiness Check: Nitrogen mustards are potent cytotoxic, mutagenic, and carcinogenic agents[10][11]. This protocol is designed as a self-validating system where chemical stability and laboratory safety are mutually reinforced.

  • Engineering Controls: All weighing, solvent addition, and aliquoting must be performed inside a certified Class II biological safety cabinet or a dedicated chemical fume hood.

  • Personal Protective Equipment (PPE): Double nitrile gloves, a fastened lab coat, and protective eyewear are mandatory.

  • Deactivation Protocol (Causality): Because the aziridinium ion reacts readily with strong nucleophiles, all spills, contaminated glassware, and liquid waste must be treated with a 5% (w/v) sodium thiosulfate solution or 1 M NaOH for at least 24 hours before disposal[6]. The thiosulfate provides a highly reactive sulfur nucleophile that outcompetes water, safely neutralizing the alkylating agent into a non-toxic thioether before it leaves the controlled environment.

Protocol 1: Preparation of Anhydrous Stock Solutions

Causality: To prevent premature aziridinium ion formation and subsequent hydrolysis, the stock solution must be prepared in a strictly anhydrous environment[7][9]. Dimethyl sulfoxide (DMSO) is the preferred solvent because it lacks nucleophilic protons, thereby stabilizing the parent compound indefinitely when frozen[12][13].

Materials:

  • 2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride powder (equilibrated to room temperature in a desiccator to prevent condensation).

  • Anhydrous DMSO (≥99.9%, sealed under argon).

  • Amber glass vials (to prevent photolytic degradation).

Step-by-Step Methodology:

  • Calculate Molarity: To prepare a standard 50 mM stock solution, weigh exactly 12.51 mg of the compound and transfer it to an amber vial.

  • Solubilization: Add 1.0 mL of anhydrous DMSO directly to the powder. Vortex gently for 30 seconds until complete dissolution is achieved. Do not heat the solution, as thermal energy accelerates intramolecular cyclization and degradation[5][14].

  • Aliquoting: Divide the stock solution into 10–20 μL single-use aliquots in tightly sealed microcentrifuge tubes.

  • Storage: Store aliquots immediately at -80°C.

    • Critical Constraint: Repeated freeze-thaw cycles introduce atmospheric moisture, which will initiate hydrolysis. Discard any unused portion of a thawed aliquot.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Causality: Because the half-life of nitrogen mustard-derived aziridinium ions in aqueous media at physiological temperatures (37°C) is extremely short, dilution into aqueous cell culture media or assay buffer must be performed immediately prior to cellular exposure. This ensures the active electrophile reaches the biological target before it is neutralized by water[7][15].

Materials:

  • Pre-warmed cell culture media (e.g., DMEM, RPMI) or physiological buffer (PBS)[10][15].

  • Thawed 50 mM stock solution of the compound.

Step-by-Step Methodology:

  • Thawing: Remove a single aliquot of the 50 mM stock from -80°C and allow it to reach room temperature in the dark (approximately 5 minutes).

  • Intermediate Dilution (Optional but Recommended): If the final assay concentration is very low (e.g., <50 μM), perform an intermediate dilution in anhydrous DMSO to ensure accurate pipetting volumes. For example, dilute 1:10 in DMSO to create a 5 mM intermediate stock.

  • Aqueous Dilution: Immediately before application to the cells, dilute the DMSO stock into the pre-warmed culture media.

    • Example: For a 50 μM final in vitro concentration, add 1 μL of the 50 mM stock to 999 μL of media[15].

    • Critical Constraint: Ensure the final DMSO concentration in the cell culture does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity and artifactual assay results[9][13].

  • Application: Invert the tube 3 times to mix and immediately apply the working solution to the in vitro culture[7][15].

  • Vehicle Control Validation: Prepare a corresponding vehicle control by adding an equivalent volume of pure DMSO to the media (e.g., 0.1% DMSO final). This validates that any observed phenotypic changes are due to the alkylating agent and not the solvent[9][10].

References

  • BLD Pharm. "137834-82-3 | 2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride". 1

  • ChemicalBook. "2-[Benzyl(2-chloroethyl)amino]ethanol Hydrochloride | 137834-82-3". 8

  • BLD Pharm. "10429-82-0 | N-Benzyl-2-chloro-N-(2-chloroethyl)ethanamine hydrochloride".2

  • PubMed / NIH. "Chemical transformations of xylamine (N-2'-chloroethyl-N-ethyl-2-methylbenzylamine) in solution." 5

  • Semantic Scholar. "Toward Hypoxia-Selective DNA-Alkylating Agents Built by Grafting Nitrogen Mustards onto the Bioreductively Activated." 3

  • PMC / NIH. "Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes." 9

  • Oxford Academic. "Protection from Cytotoxic Effects Induced by the Nitrogen Mustard Mechlorethamine on Human Bronchial Epithelial Cells in Vitro." 10

  • RSC Publishing. "Mechanism and reactivity of chlorambucil and chlorambucil–spermidine conjugate." 6

  • PMC / NIH. "Investigating the Interaction of McN-A-343 with the M2 Muscarinic Receptor Using its Nitrogen Mustard Derivative." 14

  • Biochemical Journal / Portland Press. "Translesion synthesis of the major nitrogen mustard-induced DNA lesion by human DNA polymerase η." 4

  • PMC / NIH. "Acute cytotoxicity and increased vascular endothelial growth factor after in vitro nitrogen mustard vapor exposure." 15

  • Uni-Regensburg. "Derivatives of nitrogen mustard anticancer agents with improved cytotoxicity." 12

  • PMC / NIH. "Oxamusplatin: A cytotoxic Pt(II) complex of a nitrogen mustard with resistance to thiol based sequestration display enhanced selectivity towards cancer." 13

  • RSC Publishing. "Anticancer activity of a cis-dichloridoplatinum(II) complex of a chelating nitrogen mustard." 7

  • AACR Journals. "Effect of O6-Benzylguanine on Nitrogen Mustard-induced Toxicity, Apoptosis, and Mutagenicity in Chinese Hamster Ovary Cells." 11

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of 2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical dichotomy of 2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical dichotomy of 2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride . This compound frequently presents solubility challenges in organic synthesis, but these issues are intrinsically tied to its stability.

Below is a comprehensive, mechanistic guide to troubleshooting its solubility, complete with self-validating protocols and field-proven insights.

Mechanistic Insight: The Stability vs. Solubility Trade-off

To troubleshoot the solubility of 2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride, we must first understand why it is supplied as a hydrochloride salt.

The molecule contains a 2-chloroethyl group adjacent to a tertiary amine—a classic "nitrogen mustard" pharmacophore. In its free base form , the unshared electron pair on the nitrogen acts as a powerful internal nucleophile. It rapidly attacks the adjacent carbon, displacing the chloride ion to form a highly reactive aziridinium ion . This leads to irreversible self-alkylation, cross-linking, and degradation.

By protonating the amine with hydrochloric acid to form the HCl salt , the nitrogen's lone pair is tied up, rendering the molecule completely stable for long-term storage. However, this ionic salt structure possesses a high crystal lattice energy. In non-polar organic solvents (like dichloromethane, ether, or hexane), the lack of dielectric shielding limits solvent-solute interactions, leading to near-total insolubility[1].

To dissolve this compound, you must choose between two distinct pathways: Solvent Optimization (maintaining the stable salt) or Controlled Free-Basing (generating the soluble, but unstable, free amine).

G Salt 2-[Benzyl(2-chloroethyl)amino]ethanol HCl (Stable but Insoluble in Organics) Polar Strategy 1: Polar Co-Solvents (DMF, DMSO, MeOH) Salt->Polar Direct Dissolution Base Strategy 2: Free-Basing (Aqueous Base + DCM) Salt->Base Deprotonation SolA Intact Salt in Solution (Stable & Soluble) Polar->SolA FreeBase Free Amine in Organic Phase (Highly Soluble) Base->FreeBase Liquid-Liquid Extraction Degrad Aziridinium Ion Formation (Self-Alkylation / Degradation) FreeBase->Degrad If T > 4°C or Stored

Workflow illustrating solubility strategies and temperature-dependent degradation of the free base.

Strategy 1: Solvent Optimization & Co-Solvency

If your downstream chemistry can tolerate polar aprotic or protic solvents, bypassing the free-base conversion is the safest and most efficient approach. The intact HCl salt requires a solvent with a high dielectric constant to solvate the dissociated ions[2].

Table 1: Solvent Polarity and Predicted Solubility Profile

Solvent Polarity Index Dielectric Constant (ε) Predicted Solubility (HCl Salt) Predicted Solubility (Free Base)
Water 10.2 80.1 Very High Low
DMSO 7.2 46.7 High High
DMF 6.4 36.7 Moderate-High High
Methanol 5.1 32.7 Moderate High
Dichloromethane (DCM) 3.1 8.9 Very Low Very High

| Hexane | 0.1 | 1.9 | Insoluble | Moderate |

Expert Tip: If you must use a moderately non-polar solvent like THF or DCM, try creating a co-solvent system by adding 5–10% (v/v) Methanol or DMF. This small fraction of polar solvent is often enough to disrupt the crystal lattice and pull the salt into solution without requiring deprotonation.

Strategy 2: Controlled Free-Basing Protocol

If your reaction strictly requires a non-polar solvent and is incompatible with DMF/DMSO, you must convert the salt to its free base.

Causality Warning: Because of the aziridinium degradation pathway discussed above, this extraction must be performed at 0–4 °C, and the resulting free base must be used immediately. Avoid strong bases like 10N NaOH, which can cause hydrolysis of the chloroethyl group or trigger rapid exothermic degradation[3].

Step-by-Step Methodology: Cold Liquid-Liquid Extraction
  • Aqueous Dissolution: Dissolve 2-[Benzyl(2-chloroethyl)amino]ethanol HCl in ice-cold deionized water (approx. 10 mL per gram of compound) in a round-bottom flask submerged in an ice-water bath.

  • Biphasic Setup: Add an equal volume of ice-cold Dichloromethane (DCM) to the flask.

  • Mild Basification: Slowly add a cold, saturated solution of Sodium Bicarbonate (NaHCO₃) dropwise under vigorous stirring until the aqueous layer reaches pH 8.

  • Extraction: Transfer the cold biphasic mixture to a separatory funnel. Shake gently, venting frequently to release CO₂ gas. Allow the layers to separate.

  • Collection & Drying: Collect the lower organic (DCM) layer. Extract the aqueous layer one additional time with fresh, cold DCM. Combine the organic layers and dry over anhydrous Na₂SO₄ for 10 minutes.

  • Self-Validation Step: Before proceeding, take a 50 µL aliquot of the dried DCM layer, dilute with 1 mL DCM, and spot on a TLC plate alongside the original aqueous layer. The free base will move with the solvent front in a polar eluent (e.g., 10% MeOH in DCM), confirming successful extraction. Do not use a heat gun to dry the TLC plate.

  • Immediate Utilization: Filter off the drying agent. Do not evaporate the DCM to dryness on a rotary evaporator. Assume a quantitative yield (or quantify via a rapid aliquot titration) and use the cold DCM solution immediately in your downstream synthetic step.

Frequently Asked Questions (FAQs)

Q: My compound "oiled out" when I tried to dissolve it in warm ethyl acetate. What happened? A: Amine hydrochlorides can sometimes melt out of solution as a dense, immiscible liquid phase (known as "oiling out") rather than dissolving. This occurs when the solvent is heated to increase solubility, but lacks the dielectric constant necessary to actually solvate the ions. To fix this, switch to a solvent with a higher polarity index (like DMF), or use a polar co-solvent system (e.g., 10% MeOH in EtOAc).

Q: I free-based the compound, concentrated it to an oil on a rotary evaporator, and left it on the bench overnight. Now it won't dissolve in anything and TLC shows multiple spots. Why? A: You have polymerized your starting material. By removing the solvent and allowing the free base to sit at room temperature, the tertiary amine acted as a nucleophile against the 2-chloroethyl group of neighboring molecules. The free base of a nitrogen mustard is highly unstable. Always store the compound as the HCl salt, and only free-base the exact amount needed immediately prior to use.

Q: Can I use Phase-Transfer Catalysis (PTC) instead of free-basing? A: Yes, and this is highly recommended if your reaction permits it. If 2-[Benzyl(2-chloroethyl)amino]ethanol is acting as an electrophile in your reaction, you can keep it as the stable HCl salt in a biphasic system (Water/DCM). By adding a phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB) and a mild inorganic base, the free base is generated in situ at the aqueous-organic interface and immediately consumed by the reaction, drastically minimizing the window for aziridinium degradation.

References

  • Title: The Solvation and Dissociation of 4-Benzylaniline Hydrochloride in Chlorobenzene Source: Industrial & Engineering Chemistry Research (ACS Publications) URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 2-[Benzyl(2-chloroethyl)amino]ethanol Hydrochloride Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the synthesis of 2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride, with a specific focus on optimiz...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride, with a specific focus on optimizing the reaction temperature. As a crucial intermediate in pharmaceutical development, ensuring a high-yield, high-purity synthesis is paramount. This document, structured in a question-and-answer format, addresses common challenges and provides evidence-based solutions.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, offering step-by-step guidance to resolve them.

Q1: My reaction yield is consistently low. What are the likely causes related to temperature?

A1: Low yield is a frequent issue directly influenced by reaction temperature. Here are the primary temperature-related factors and how to address them:

  • Incomplete Reaction: The conversion of the hydroxyl group to a chloride by thionyl chloride requires sufficient thermal energy. If the temperature is too low, the reaction may not proceed to completion.

    • Solution: Ensure the reaction mixture reaches and maintains the optimal temperature for the chosen solvent. For instance, in solvents like dichloromethane or dichloroethane, a gentle reflux is often necessary.[1] A temperature range of 50-65°C is a good starting point for optimization.[1][2]

  • Side Reactions: Conversely, excessively high temperatures can promote undesirable side reactions, consuming starting materials and reducing the yield of the target compound.

    • Solution: Carefully control the heating of the reaction. Use a temperature-controlled heating mantle and monitor the internal reaction temperature. Avoid aggressive heating, especially during the initial exothermic addition of thionyl chloride.[1]

  • Thermal Decomposition: The starting material, N-benzylethanolamine, and the product, 2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride, can be susceptible to thermal degradation at elevated temperatures.[3][4]

    • Solution: Conduct a small-scale thermal stability study of your starting material and product if you suspect decomposition. This can be as simple as heating a small sample at various temperatures and monitoring for color change or degradation by TLC or HPLC.

Q2: I am observing significant impurity formation in my final product. How can I mitigate this by adjusting the reaction temperature?

A2: Impurity generation is a critical challenge. Temperature plays a key role in controlling the reaction's selectivity.

  • Formation of Dimeric and Polymeric Byproducts: At higher temperatures, intermolecular reactions can occur, leading to the formation of piperazine derivatives or other polymeric materials.[5]

    • Solution: Maintain the reaction temperature at the lower end of the optimal range. A controlled, dropwise addition of thionyl chloride at a lower initial temperature (e.g., 0-10°C) before gradually warming to reflux can minimize these side reactions.[6]

  • Formation of Oxathiazolidine-2-oxide: A common side product in the reaction of β-amino alcohols with thionyl chloride is the corresponding 1,2,3-oxathiazolidine-2-oxide.[7] While often a minor impurity, its formation can be temperature-dependent.

    • Solution: The formation of this byproduct is often favored by the presence of a base.[7] However, careful temperature control can also influence its formation. Running the reaction at a moderate temperature can help favor the desired chlorination pathway.

  • Incomplete Chlorination: Insufficient temperature can lead to the presence of the starting material or a partially chlorinated intermediate, 2-[benzyl(2-hydroxyethyl)amino]ethanol, in the final product.[8]

    • Solution: Ensure the reaction is heated for a sufficient duration at the optimal temperature to drive the reaction to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the point of complete conversion.[1]

Q3: The initial addition of thionyl chloride to N-benzylethanolamine is highly exothermic and difficult to control. How does this affect the optimal temperature?

A3: The initial phase of the reaction is critical. The reaction between an alcohol and thionyl chloride is exothermic.[1][9]

  • Uncontrolled Exotherm: A rapid, uncontrolled increase in temperature during the addition of thionyl chloride can lead to a surge in side reactions and potential safety hazards.

    • Solution: The addition of thionyl chloride should always be performed slowly and dropwise, with efficient stirring.[1] It is highly recommended to cool the reaction vessel in an ice bath (0-5°C) during the addition to dissipate the heat generated.[6] Once the addition is complete, the reaction can then be gradually warmed to the optimal reflux temperature.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis.

Q4: What is the generally recommended reaction temperature for the synthesis of 2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride?

A4: The optimal reaction temperature is solvent-dependent. For commonly used chlorinated solvents like dichloromethane or dichloroethane, a gentle reflux is typically employed, which corresponds to a temperature range of approximately 40-85°C.[1][2] Some procedures suggest stirring at room temperature overnight after the initial addition.[6] The ideal temperature should be determined experimentally for your specific reaction conditions.

Q5: How can I experimentally determine the optimal reaction temperature for my specific setup?

A5: A systematic approach is recommended to determine the optimal temperature:

Experimental Protocol: Temperature Optimization Study

  • Setup: Prepare several small-scale reactions in parallel, each with identical amounts of reactants and solvent.

  • Temperature Variation: Set each reaction to a different, constant temperature (e.g., 40°C, 50°C, 60°C, 70°C).

  • Monitoring: Monitor the progress of each reaction over time using a suitable analytical technique (TLC or HPLC).

  • Analysis: After a set reaction time, quench the reactions and analyze the crude product mixture from each temperature for yield and purity.

  • Optimization: The optimal temperature will be the one that provides the best balance of high yield and low impurity formation in a reasonable timeframe.

Table 1: Example Data from a Temperature Optimization Study

Reaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%) (by HPLC)
4066598
5048597
6039295
7039091

Note: This is example data and actual results may vary.

Q6: What are the safety considerations related to the reaction temperature?

A6: Safety is paramount.

  • Thionyl Chloride: Thionyl chloride is a corrosive and toxic reagent that reacts violently with water to release toxic gases (HCl and SO2).[9] All manipulations should be performed in a well-ventilated fume hood.

  • Exothermic Reaction: As mentioned, the initial reaction is exothermic. Proper cooling and controlled addition of reagents are essential to prevent a runaway reaction.[1]

  • Solvent Handling: Chlorinated solvents are volatile and have associated health risks. Ensure proper handling and disposal procedures are followed.

Q7: How does the reaction mechanism inform the choice of reaction temperature?

A7: The reaction proceeds via a nucleophilic substitution, likely an SNi or SN2 mechanism, depending on the conditions.[10][11]

  • Activation Energy: The initial step involves the formation of a chlorosulfite intermediate. This step, and the subsequent displacement of the chlorosulfite group by chloride, has an activation energy that must be overcome by providing sufficient thermal energy.

  • Selectivity: The desired reaction pathway has a specific activation energy. By controlling the temperature, you can favor this pathway over competing side reactions that may have different activation energy requirements.

Q8: Can I use a different chlorinating agent, and how would that affect the optimal temperature?

A8: While thionyl chloride is the most common chlorinating agent for this transformation, other reagents like phosphorus pentachloride or oxalyl chloride could potentially be used. However, their reactivity and optimal reaction conditions, including temperature, would likely differ significantly. A thorough literature search and experimental optimization would be required for any alternative reagent.

Q9: What analytical techniques are recommended for monitoring the reaction and assessing the final product purity?

A9: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring the disappearance of the starting material and the appearance of the product.[1]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the final product and can be used to detect and quantify impurities.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the final product and can be used for purity assessment.[12]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.[1]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for optimizing the reaction temperature.

G cluster_prep Preparation cluster_execution Execution & Monitoring cluster_analysis Analysis & Optimization start Define Temperature Range (e.g., 40-70°C) reactants Prepare Reactant Solutions (N-benzylethanolamine, SOCl2) start->reactants rxn40 Run Reaction at 40°C reactants->rxn40 Parallel Reactions rxn50 Run Reaction at 50°C reactants->rxn50 Parallel Reactions rxn60 Run Reaction at 60°C reactants->rxn60 Parallel Reactions rxn70 Run Reaction at 70°C reactants->rxn70 Parallel Reactions monitor Monitor Reactions (TLC/HPLC) rxn40->monitor rxn50->monitor rxn60->monitor rxn70->monitor workup Quench and Workup monitor->workup Upon Completion analyze Analyze Crude Product (Yield, Purity by HPLC) workup->analyze optimal Determine Optimal Temperature analyze->optimal

Caption: Workflow for optimizing reaction temperature.

References
  • PrepChem.com. Synthesis of N,N-bis(2-chloroethyl)benzylamine. Available from: [Link]

  • DTIC. (HN-1), N-METHYL-BIS(2-Chloroethyl)amine. Available from: [Link]

  • OSTI. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. Available from: [Link]

  • Google Patents. US4748276A - Process for preparing N,N-bis(2-hydroxyethyl)benzylamine and N,N-bis(2-chloroethyl)benzylamine.
  • ACG Publications. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Available from: [Link]

  • Google Patents. CN109761827A - A kind of preparation method of N- benzyl ethyl alcohol amine.
  • Google Patents. CN108003036B - A kind of preparation method of 2-chloroethylamine hydrochloride.
  • Supporting Information. Available from: [Link]

  • ResearchGate. The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds. Available from: [Link]

  • Scite.ai. The thermal decomposition of 2-chloroethanol. Available from: [Link]

  • PMC. Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. Available from: [Link]

  • Google Patents. US2541408A - Catalytic chloromethylation of aromatic compounds.
  • Wikipedia. Thionyl chloride. Available from: [Link]

  • Chemistry LibreTexts. 10.9 Reactions of Alcohols with Thionyl Chloride. Available from: [Link]

  • Master Organic Chemistry. SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Available from: [Link]

  • DTIC. Degradation of the Blister Agent BIS(2-Chloroethyl) Sulfide and Simulant 2-Chloroethyl Phenyl Sulfide on Concrete. Available from: [Link]

  • RSC Publishing. Thermal decomposition of benzyl radicals in shock waves. Available from: [Link]

  • BVS. Determination of bis(2-chloroethyl)amine hydrochloride and 1-(3-chloropropyl). Available from: [Link]

  • PubChem. Benzylethanolamine. Available from: [Link]

  • PMC. Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture. Available from: [Link]

Sources

Troubleshooting

Resolving baseline noise in HPLC analysis of 2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride

Technical Support Center: Resolving HPLC Baseline Noise in Nitrogen Mustard Intermediate Analysis Overview Analyzing reactive intermediates like 2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride presents a unique inter...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving HPLC Baseline Noise in Nitrogen Mustard Intermediate Analysis

Overview

Analyzing reactive intermediates like 2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride presents a unique intersection of instrumental troubleshooting and chemical stabilization. Baseline noise—often quantified by the Signal-to-Noise (S/N) ratio—is a critical indicator of system health[1][2]. However, when analyzing nitrogen mustards, what appears as instrumental noise is frequently "chemical noise" caused by on-column degradation[3][4]. This guide provides a self-validating framework to isolate, diagnose, and resolve baseline anomalies.

Section 1: The Dual Nature of Baseline Noise

Baseline noise in High-Performance Liquid Chromatography (HPLC) is the sum of random electrical variations, instrumental pulsations, and chemical interferences[5][6]. For 2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride, the baseline can be compromised by:

  • Instrumental Factors: Poorly degassed mobile phases, failing pump seals, or degraded UV detector lamps[7][8].

  • Chemical Factors: The analyte's chloroethyl group is highly susceptible to intramolecular cyclization, forming an aziridinium ion that reacts continuously as it travels down the column, creating a rolling baseline or broad "ghost" smears[3][4].

Troubleshooting Start Observe Baseline Noise Type Identify Noise Pattern Start->Type Periodic Periodic / Pulsating Type->Periodic Regular intervals Random Random / Spiking Type->Random High frequency Drift Drift / Rolling Type->Drift Low frequency Pump Pump / Degasser Issue (Pressure fluctuations) Periodic->Pump Detector Detector / Flow Cell Issue (Lamp aging, bubbles) Random->Detector Chemical Chemical / Analyte Issue (On-column degradation) Drift->Chemical Action1 Purge System & Replace Check Valves Pump->Action1 Action2 Clean Flow Cell & Perform Lamp Test Detector->Action2 Action3 Optimize pH/Temp & Use Fresh Solvents Chemical->Action3

Diagnostic workflow for isolating HPLC baseline noise sources.

Section 2: Quantitative Diagnostics

To objectively diagnose the root cause, compare your system's metrics against the typical thresholds outlined below.

Noise ClassificationTypical S/N ImpactSystem Pressure Delta (ΔP)Primary Root Cause
Periodic (Pulsating) Drops below 10:1> 2% fluctuation (e.g., > 40 psi at 2000 psi)Failing pump check valves, trapped air, or degasser failure[7][8].
Random (High Frequency) Highly variableStable (< 1% fluctuation)UV lamp degradation, dirty flow cell, or electronic interference[8][9].
Drift (Low Frequency) Gradual S/N declineStable or slowly increasingMobile phase contamination, column bleed, or temperature shifts[5][8].
Chemical Smear Elevated backgroundStableOn-column analyte degradation (aziridinium formation)[3][4].

Section 3: Analyte-Specific Chemical Noise (The Nitrogen Mustard Factor)

Expertise & Experience: 2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride contains a tertiary amine and a β-chloroethyl group. In neutral or basic aqueous mobile phases, the nitrogen lone pair displaces the chloride ion, forming a highly reactive aziridinium ring[3].

Causality: Because this reaction occurs during the chromatographic run, the resulting hydrolysis products (e.g., N-benzyldiethanolamine) elute continuously rather than as discrete bands. This manifests on the chromatogram as a severe baseline drift, elevated background noise, or a "rolling" baseline that masks the intact analyte[4][10].

Pathway Parent 2-[Benzyl(2-chloroethyl)amino]ethanol (Intact Analyte) Intermediate Aziridinium Ion (Highly Reactive Intermediate) Parent->Intermediate Intramolecular Cyclization (-HCl) Stabilization Stabilized Analyte (Low pH / Derivatized) Parent->Stabilization Method Optimization Hydrolysis N-Benzyldiethanolamine (Hydrolysis Product) Intermediate->Hydrolysis + H2O Adduct Mobile Phase Adducts (Causes Baseline Smear) Intermediate->Adduct + Buffer Nucleophiles

On-column degradation pathway of the nitrogen mustard intermediate.

Section 4: Experimental Protocols

Protocol 1: Self-Validating System Isolation Test

Purpose: To definitively separate instrumental noise from chemical/column noise[7].

  • Remove the Column: Disconnect the HPLC analytical column and replace it with a zero-dead-volume (ZDV) union.

  • Bypass the Detector (Optional): If flow cell contamination is suspected, route the union effluent directly to a waste container[8]. Otherwise, connect it normally to the detector.

  • Run the Method: Execute your standard gradient method using fresh, HPLC-grade solvents[5].

  • Evaluate the Causality:

    • If noise persists: The issue is instrumental (pump pulsations, degasser failure, or UV lamp aging). Proceed to pump/detector maintenance[7][8].

    • If the baseline is flat: The issue is chemical. The noise is caused by column bleed, contaminated mobile phase modifiers, or analyte degradation. Proceed to Protocol 2.

Protocol 2: Stabilized HPLC Method for Reactive Intermediates

Purpose: To suppress aziridinium ion formation and eliminate chemical baseline noise during the analysis of 2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride.

  • Mobile Phase Acidification: Prepare the aqueous mobile phase with 0.1% Trifluoroacetic acid (TFA) or Formic acid (pH < 3.0). Causality: Low pH protonates the tertiary amine, eliminating the lone pair required for intramolecular cyclization, thereby stabilizing the chloroethyl group[3][4].

  • Temperature Control: Set the column compartment to a sub-ambient or low temperature (e.g., 15°C – 20°C). Causality: Lower temperatures exponentially decrease the kinetics of degradation reactions on-column[8].

  • Sample Preparation: Dissolve the sample in a diluent matching the initial mobile phase conditions (highly acidic, low organic). Keep samples in a chilled autosampler (4°C) prior to injection.

  • Alternative - Pre-column Derivatization: If intact analysis remains noisy, derivatize the sample using a nucleophile (e.g., diethyldithiocarbamate) to intentionally displace the chloride and form a stable, highly UV-absorbent adduct prior to injection[4].

Section 5: Frequently Asked Questions (FAQs)

Q: I see a sinusoidal wave pattern on my baseline, especially during gradient elution. Is my analyte degrading? A: No, a sinusoidal wave is typically indicative of incomplete mobile phase mixing, not analyte degradation[2][6]. Ensure your pump's static mixer is functioning and appropriately sized for your flow rate. If using TFA, small mixing inefficiencies can cause significant UV baseline disturbances at low wavelengths[6].

Q: Why does the baseline noise increase specifically when the analyte elutes, but drops back to normal afterward? A: This is a classic sign of co-eluting degradation products. As 2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride degrades on the column, it creates a localized "smear" of structurally similar compounds (like N-benzyldiethanolamine) that elute very close to the parent peak, raising the localized baseline[3][10]. Implementing Protocol 2 (acidification) will resolve this.

Q: My S/N ratio is dropping, but the baseline looks visually flat. What is happening? A: A dropping S/N ratio without visible baseline noise usually indicates a loss of detector sensitivity rather than an increase in background noise[5]. This is most commonly caused by a degrading UV lamp. Perform a lamp intensity test; if the energy counts are below the manufacturer's threshold, replace the lamp[8][9].

Q: Can dissolved air cause the baseline to drift? A: Dissolved air typically causes sharp spikes or periodic pulsations (as bubbles pass through the flow cell or disrupt pump check valves) rather than a slow drift[7][8]. If you observe a slow drift, look toward temperature fluctuations between the column and detector, or mobile phase contamination[8].

References

  • Overbrook Scientific. "Troubleshooting HPLC Issues - Common Causes of Baseline Noise." The Overbrook Group. [Link]

  • Overbrook Scientific. "HPLC Repair Services: Common Causes of Baseline Noise." The Overbrook Group.[Link]

  • "HOW TO FIX HPLC BASELINE NOISE | TROUBLESHOOTING." YouTube.[Link]

  • "Looking with Light: Breaking Down Liquid Chromatography Method Development." Cannabis Science Tech. [Link]

  • "Determination of reactive nitrogen mustard anticancer drugs in plasma by high-performance liquid chromatography using derivatization." Analytical Chemistry / PubMed. [Link]

  • "Analysis of nitrogen mustard degradation products via post-pentafluorobenzoylation liquid chromatography-tandem mass spectrometry." Journal of Chromatography A / PubMed. [Link]

  • "The LCGC Blog: HPLC Diagnostic Skills—Noisy Baselines." Chromatography Online. [Link]

  • "Eliminating Baseline Problems." Agilent Technologies. [Link]

  • "HPLC Diagnostic Skills Vol I – Noisy Baselines." Element Lab Solutions. [Link]

Sources

Reference Data & Comparative Studies

Validation

2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride vs traditional nitrogen mustards in synthetic efficacy

An in-depth technical analysis of synthetic building blocks requires moving beyond basic structural descriptions to understand the kinetic and thermodynamic realities of the bench. For decades, traditional nitrogen musta...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of synthetic building blocks requires moving beyond basic structural descriptions to understand the kinetic and thermodynamic realities of the bench. For decades, traditional nitrogen mustards have been utilized as bifunctional alkylating agents. However, their extreme reactivity makes them notoriously difficult to control in precise organic synthesis.

The introduction of 2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride (an N-benzyl protected "half-mustard") represents a critical evolution in synthetic efficacy. By replacing one reactive chloroethyl group with a stable, activatable hydroxyl group and protecting the amine, chemists can execute highly controlled, stepwise syntheses of complex asymmetric heterocycles.

This guide objectively compares the synthetic performance, mechanistic pathways, and practical laboratory applications of traditional nitrogen mustards versus the N-benzyl half-mustard.

Mechanistic Divergence: The Causality of Chemical Design

To understand the superior synthetic efficacy of the half-mustard, we must analyze the failure points of traditional bis-alkylators.

The Aziridinium Trap in Traditional Mustards Traditional nitrogen mustards, such as mechlorethamine (bis(2-chloroethyl)methylamine), possess two identical electrophilic arms. In solution, the unshared electron pair on the central nitrogen rapidly executes an intramolecular nucleophilic attack on the β -carbon of one chloroethyl group. This forms a highly strained, intensely reactive 3-membered aziridinium (ethyleniminium) ion . Because the molecule is symmetric, this process happens twice, leading to uncontrollable bifunctional alkylation, symmetric cross-linking, and the rapid formation of intractable polymeric tars during synthesis.

The Orthogonal Advantage of the Half-Mustard 2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride overcomes these limitations through three deliberate design choices :

  • Protonation (HCl Salt): Supplied as a hydrochloride salt, the central nitrogen is protonated ( NH+ ). This completely sequesters the lone pair, preventing premature aziridinium formation during storage and ensuring long-term shelf stability.

  • Steric and Electronic Modulation: The bulky benzyl protecting group withdraws slight electron density compared to a simple alkyl group and provides steric hindrance, dampening the runaway nucleophilicity of the nitrogen once liberated as a free base.

  • Orthogonal Reactivity: The molecule features one active electrophile (the chloride) and one dormant nucleophile (the hydroxyl). This allows a chemist to perform a clean intermolecular alkylation at the chloride site first, without the hydroxyl group interfering.

G cluster_traditional Traditional Bis-Mustard (Uncontrolled) cluster_half N-Benzyl Half-Mustard (Controlled) A1 Bis(2-chloroethyl)amine A2 Aziridinium Ion (Reactive) A1->A2 Rapid Cyclization A3 Symmetric Cross-Linking (Polymerization) A2->A3 Bifunctional Alkylation B1 2-[Benzyl(2-chloroethyl)amino] ethanol HCl B2 Mono-Alkylation (Step 1) B1->B2 Base Addition B3 Hydroxyl Activation & Cyclization (Step 2) B2->B3 Orthogonal Activation

Mechanistic pathways: Uncontrolled bis-alkylation vs. stepwise orthogonal synthesis.

Quantitative Data Presentation

When synthesizing asymmetric heterocycles (e.g., 1-alkyl-4-benzylpiperazines), the choice of building block drastically impacts yield, purification difficulty, and laboratory safety.

ParameterTraditional Nitrogen Mustard (e.g., Mechlorethamine)2-[Benzyl(2-chloroethyl)amino]ethanol HCl
Reactivity Profile Symmetric Bifunctional AlkylatorOrthogonal / Stepwise Alkylator
Target Yield (Asymmetric) < 15% (Statistically limited by symmetry)75% – 85% (Controlled stepwise addition)
Major Byproducts Polymeric amines, symmetric dimers, tarsEasily recoverable unreacted starting material
Storage Stability Poor (Requires strict anhydrous/cold conditions)Excellent (Stable at RT due to HCl salt form)
Handling Safety Extreme (BSL-3, highly toxic, volatile vesicant)Moderate (Standard fume hood, non-volatile salt)
Deprotection Capability N/A (Methyl group cannot be easily removed)High (Benzyl group easily removed via Pd/C H2​ )

Experimental Protocol: Self-Validating Asymmetric Synthesis

To demonstrate the synthetic efficacy of the half-mustard, below is a self-validating protocol for the synthesis of an asymmetric 1-substituted-4-benzylpiperazine. This workflow relies on the orthogonal nature of the half-mustard to prevent polymerization .

Step 1: Liberation and Intermolecular Alkylation

Objective: Alkylate a primary amine ( R−NH2​ ) using only the chloroethyl arm.

  • Reaction Setup: Suspend 1.0 eq of 2-[Benzyl(2-chloroethyl)amino]ethanol HCl and 1.2 eq of the target primary amine in anhydrous DMF.

  • Causality of Base Addition: Add 3.0 eq of anhydrous Potassium Carbonate ( K2​CO3​ ). The base serves a dual purpose: it neutralizes the HCl salt to liberate the reactive free base of the half-mustard, and it acts as an acid scavenger for the new HCl generated during the SN​2 displacement of the chloride.

  • Execution: Stir at 60°C for 12 hours.

  • Validation Checkpoint: Perform LC-MS. You should observe the mass of the intermediate N-benzyl-N'-(R)-hydroxyethylethylenediamine. The presence of the hydroxyl group confirms that premature cyclization has not occurred.

Step 2: Hydroxyl Activation (Mesylation)

Objective: Convert the dormant hydroxyl group into an active leaving group.

  • Reaction Setup: Dissolve the purified intermediate from Step 1 in anhydrous Dichloromethane (DCM) and cool to 0°C in an ice bath.

  • Causality of Temperature: The 0°C environment is critical. It lowers the kinetic energy of the system, ensuring that once the hydroxyl is activated, the secondary amine does not immediately attack it (which would cause uncontrolled exothermic cyclization).

  • Execution: Add 1.5 eq of Triethylamine (TEA), followed by the dropwise addition of 1.2 eq of Methanesulfonyl chloride (MsCl). Stir for 2 hours at 0°C.

Step 3: Intramolecular Cyclization

Objective: Close the 6-membered piperazine ring.

  • Execution: Swap the DCM solvent for Acetonitrile. Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) and heat to reflux (82°C) for 8 hours.

  • Causality of Heat & Base: Heating provides the necessary activation energy for the secondary amine to execute an intramolecular SN​2 attack on the newly formed mesylate. DIPEA neutralizes the methanesulfonic acid byproduct, driving the reaction to completion.

  • Validation Checkpoint: NMR spectroscopy will confirm the disappearance of the mesylate methyl protons (~3.0 ppm) and the emergence of the symmetric piperazine ring protons.

Workflow N1 2-[Benzyl(2-chloroethyl)amino]ethanol HCl N2 Free Base Generation (K2CO3 in DMF) N1->N2 Neutralization N3 Intermolecular Alkylation (+ R-NH2) N2->N3 SN2 Attack N4 Intermediate: Amino Alcohol N3->N4 Yields N5 Hydroxyl Activation (MsCl, TEA, 0°C) N4->N5 Mesylation N6 Intramolecular Cyclization (Heat, DIPEA) N5->N6 Ring Closure N7 1-R-4-Benzylpiperazine N6->N7 Final Product

Stepwise experimental workflow for asymmetric piperazine synthesis using the half-mustard.

Conclusion

For drug development professionals and synthetic chemists, the transition from traditional bis-chloroethyl mustards to orthogonal half-mustards like 2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride is a necessity for asymmetric synthesis. By leveraging the protective stability of the hydrochloride salt and the stepwise activatability of the hydroxyl group, researchers can bypass the toxic, low-yield aziridinium traps of the past, achieving high-purity heterocycles with predictable kinetics.

References

  • Effect of O6-Benzylguanine on Nitrogen Mustard-induced Toxicity, Apoptosis, and Mutagenicity in Chinese Hamster Ovary Cells Source: Cancer Research (AACR Journals) URL:[Link]

  • Novel Nitrogen Mustard-Armed Combi-Molecules for the Selective Targeting of Epidermal Growth Factor Receptor Overexperessing Solid Tumors: Discovery of an Unusual Structure−Activity Relationship Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Translesion synthesis of the major nitrogen mustard-induced DNA lesion by human DNA polymerase η Source: PubMed Central (NIH) URL:[Link]

Comparative

A Senior Application Scientist's Guide to Selecting and Qualifying Analytical Grade 2-[Benzyl(2-chloroethyl)amino]ethanol Hydrochloride

For researchers and drug development professionals, the integrity of analytical results is fundamentally tied to the quality of the starting materials. The selection of a reagent supplier is, therefore, a critical decisi...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of analytical results is fundamentally tied to the quality of the starting materials. The selection of a reagent supplier is, therefore, a critical decision that extends beyond mere procurement. This guide provides a comprehensive framework for the comparative analysis of suppliers for analytical grade 2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride (CAS No: 137834-82-3), a key building block in various synthetic pathways.[1]

This document moves beyond a simple checklist, offering a structured, multi-faceted analytical approach to empower you to qualify and select the most reliable supplier for your laboratory's needs. We will detail the "why" behind each experimental choice, ensuring a deep understanding of the qualification process.

The Foundational Step: Scrutinizing the Certificate of Analysis (CoA)

Before any laboratory work commences, a thorough review of the supplier's Certificate of Analysis (CoA) is essential. The CoA is a formal document outlining the quality control testing performed on a specific batch.[2] While formats may differ, a comprehensive CoA for analytical grade material should include the following key parameters. A comparative review of CoAs from different suppliers can offer initial insights into their quality control standards.

Table 1: Comparative Analysis of Typical Supplier Specifications

ParameterSupplier A (Hypothetical)Supplier B (Hypothetical)Supplier C (Hypothetical)Acceptance Criteria Rationale
Appearance White to off-white powderWhite crystalline solidOff-white powderShould be a homogenous solid, free of foreign particulates. Color variations can indicate impurities or degradation.
Identity by ¹H NMR Conforms to structureCorresponds to referenceConforms to structureConfirms the fundamental molecular structure of the compound.[2]
Purity by HPLC ≥ 99.0%≥ 98.5%Report Value (98.2%)A high-purity value is critical for analytical standards to ensure accuracy in quantitative experiments.
Moisture Content (Karl Fischer) ≤ 0.5%≤ 0.5%≤ 1.0%Excess water can affect the compound's stability and the accuracy of weighing for solution preparation.
Melting Point 149-152 °CReport Value (151 °C)148-153 °CA narrow melting point range is indicative of high purity.
Individual Impurity ≤ 0.10%Not Specified≤ 0.20%Defines the acceptable level of any single unknown or known impurity, crucial for method specificity.
Total Impurities ≤ 0.50%Not Specified≤ 1.0%Sets a limit on the overall impurity profile, which is vital for understanding potential interferences.

Initial Assessment: Supplier A presents the most stringent specifications, particularly regarding purity and impurity limits. Supplier B's CoA lacks detail on impurity levels, which necessitates a more rigorous in-house evaluation. Supplier C provides acceptable, though less stringent, specifications compared to Supplier A.

The In-House Verification Workflow: Trust but Verify

The CoA provides a baseline, but in-house analytical verification is a cornerstone of robust scientific practice. This process not only validates the supplier's data but also ensures the material is suitable for your specific application.

Caption: Overall workflow for qualifying a new supplier of analytical grade reagents.

Experimental Protocols for In-House Verification

The following protocols are designed to be self-validating and provide a comprehensive assessment of material quality.

Identity Confirmation: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Causality: FTIR is a rapid and reliable technique for confirming the identity of a compound by analyzing its functional groups. The resulting spectrum serves as a molecular "fingerprint." We compare the spectrum of the supplied material against a known reference or theoretical vibrational frequencies to confirm its identity.

  • Methodology:

    • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disc. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the powder.

    • Background Collection: Collect a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric interferences (CO₂, H₂O).

    • Sample Analysis: Acquire the IR spectrum of the sample from 4000 cm⁻¹ to 400 cm⁻¹.

    • Data Interpretation: The spectrum should exhibit characteristic peaks for the functional groups present in 2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride. Key expected vibrations include:

      • O-H stretch: A broad peak around 3400-3200 cm⁻¹ from the ethanol group.

      • C-H stretches: Peaks around 3000-2850 cm⁻¹ (aliphatic) and 3100-3000 cm⁻¹ (aromatic).

      • C=C stretch: Aromatic ring vibrations around 1600-1450 cm⁻¹.[3]

      • C-N stretch: Typically observed in the 1250-1020 cm⁻¹ region.

      • C-O stretch: A strong peak around 1260-1000 cm⁻¹.

      • C-Cl stretch: Found in the 800-600 cm⁻¹ region.

Purity and Impurity Profiling: High-Performance Liquid Chromatography (HPLC)
  • Causality: HPLC is the primary technique for quantifying the main compound and detecting any process-related or degradation impurities.[4] A reverse-phase method using a C18 column is chosen due to its versatility in separating moderately polar compounds like the target analyte from potential non-polar and polar impurities. A gradient elution is employed to ensure that both early and late-eluting impurities are effectively separated and detected within a reasonable runtime. UV detection is selected based on the presence of the chromophoric benzyl group.

Caption: Step-by-step workflow for HPLC-based purity assessment.

  • Methodology:

    • Chromatographic Conditions:

      • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.[2]

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

      • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.[4]

      • Flow Rate: 1.0 mL/min.[2]

      • Column Temperature: 30 °C.

      • Detection Wavelength: 210 nm.[2][4]

      • Injection Volume: 10 µL.[2]

      • Gradient Program:

        • 0-5 min: 10% B

        • 5-20 min: 10% to 90% B

        • 20-25 min: 90% B

        • 25.1-30 min: 10% B (Re-equilibration)

    • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.[4]

    • System Suitability Test (SST): Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%. This ensures the system is performing consistently.

    • Analysis: Inject the prepared solutions for each supplier.

    • Purity Calculation: Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Data Summary

The following table presents hypothetical results from our in-house verification, providing a clear basis for supplier selection.

Table 2: Summary of In-House Experimental Verification

ParameterSupplier A (Result)Supplier B (Result)Supplier C (Result)Comments
Appearance White, crystalline powderWhite, crystalline powderOff-white, slightly clumpy powderSuppliers A and B conform to ideal appearance. C's appearance may suggest higher moisture or an impurity.
FTIR Identity Conforms to referenceConforms to referenceConforms, with minor shoulder peak at 1720 cm⁻¹A and B show clean spectra. The minor peak for C could indicate a carbonyl-containing impurity.
Purity by HPLC (%) 99.3%98.6%98.1%All meet their CoA claims. Supplier A demonstrates the highest purity.
Largest Individual Impurity (%) 0.08% (at RRT 1.5)0.45% (at RRT 0.8)0.25% (at RRT 1.2)Supplier B has a significant unknown impurity eluting before the main peak.
Total Impurities (%) 0.25%0.85%0.95%Supplier A shows the cleanest impurity profile.
Moisture Content (%) 0.15%0.20%0.88%Supplier C has a significantly higher moisture content, consistent with its clumpy appearance.

Conclusion and Recommendation

Based on a comprehensive evaluation of both the Certificate of Analysis and rigorous in-house analytical testing, a clear distinction among the suppliers emerges.

  • Supplier A: This supplier stands out as the premium choice. The material demonstrated the highest purity, the cleanest impurity profile, and low moisture content, aligning perfectly with its stringent CoA specifications. For applications requiring the highest accuracy and minimal interference, such as reference standard preparation or sensitive quantitative assays, Supplier A is the recommended source.

  • Supplier B: While the purity was acceptable, the presence of a single, relatively high-level impurity (0.45%) is a significant concern. Without identification of this impurity, the material poses a risk of unforeseen interference in analytical methods. Further investigation would be required before this material could be qualified.

  • Supplier C: The material from Supplier C met its CoA claims, but its overall quality was the lowest of the three. The higher moisture content, slightly off-white appearance, and the presence of a potential carbonyl impurity indicated by FTIR suggest a less controlled manufacturing or purification process. While potentially acceptable for less sensitive, qualitative applications, it is not recommended for high-stakes analytical work.

This guide illustrates a robust, evidence-based methodology for supplier qualification. By integrating a critical review of documentation with targeted, in-house experimental verification, researchers can confidently select high-quality reagents, thereby ensuring the accuracy, reproducibility, and integrity of their scientific work.

References

  • Benchchem. Confirming the Purity of 2-[Bis(2-chloroethyl)amino]ethanol Hydrochloride: A Comparative Guide. Benchchem.
  • BLD Pharm. 137834-82-3|2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride. BLD Pharm.
  • Sigma-Aldrich. benzylbis(2-chloroethyl)amine hydrochloride | 10429-82-0. Sigma-Aldrich.
  • Benchchem. Application Notes and Protocols for Purity Assessment of 2-[Bis(2-chloroethyl)amino]ethanol. Benchchem.
  • ResearchGate. FTIR spectra of corresponding products for each alcohol. ResearchGate.

Sources

Validation

Comparing alkylating agent reactivity: 2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride vs chlorambucil

An in-depth comparative analysis of alkylating agent reactivity requires a fundamental understanding of molecular kinetics, DNA repair mechanisms, and structural chemistry. This guide objectively compares the reactivity,...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of alkylating agent reactivity requires a fundamental understanding of molecular kinetics, DNA repair mechanisms, and structural chemistry. This guide objectively compares the reactivity, mutational spectra, and cytotoxicity of chlorambucil (a clinically utilized bifunctional nitrogen mustard) against 2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride (a monofunctional "half-mustard" analogue).

By contrasting a bis-alkylating agent with its mono-alkylating counterpart, researchers can isolate the specific biological consequences of DNA interstrand cross-links (ICLs) versus monoadducts in drug development and mutagenesis studies.

Mechanistic Foundations: Alkylation Kinetics & Causality

Nitrogen mustards exert their cytotoxic effects through the formation of a highly reactive aziridinium ion intermediate. This occurs via an intramolecular nucleophilic substitution (SN2) reaction, where the lone pair of electrons on the nitrogen atom displaces the chloride leaving group.

  • Chlorambucil (Bifunctional): Possesses two 2-chloroethyl groups. Upon forming the first aziridinium ion, it reacts primarily with the highly nucleophilic N7 position of guanine to form a monoadduct. Subsequently, the second 2-chloroethyl group forms a second aziridinium ion, reacting with an adjacent base (often on the opposing DNA strand) to form an Interstrand Cross-Link (ICL)[1][2].

  • 2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride (Monofunctional): As a "half-mustard," this compound contains only a single reactive 2-chloroethyl group, with the other valencies occupied by stable benzyl and hydroxyethyl groups. It forms an aziridinium ion and successfully alkylates DNA to form a monoadduct, but it is chemically incapable of forming cross-links due to the lack of a second leaving group[2][3].

Mechanism Chlorambucil Chlorambucil (Bifunctional Mustard) Az1 Aziridinium Ion Formation (Intramolecular SN2) Chlorambucil->Az1 HalfMustard 2-[Benzyl(2-chloroethyl)amino]ethanol (Monofunctional Half-Mustard) Az2 Aziridinium Ion Formation (Intramolecular SN2) HalfMustard->Az2 MonoAdduct1 DNA Monoadduct (N7-Guanine) Az1->MonoAdduct1 Alkylates DNA MonoAdduct2 DNA Monoadduct (N7-Guanine) Az2->MonoAdduct2 Alkylates DNA ICL Interstrand Cross-Link (ICL) (via 2nd Chloroethyl Group) MonoAdduct1->ICL 2nd Alkylation Rep2 Efficient DNA Repair (NER/BER Pathway) MonoAdduct2->Rep2 No 2nd leaving group Rep1 Lethal Replication Block (Apoptosis Trigger) ICL->Rep1

Mechanistic divergence of bifunctional vs monofunctional DNA alkylation pathways.

Cytotoxicity and Mutational Spectra

The biological outcome of exposure to these two agents differs drastically. Although ICLs constitute only 1–5% of the total DNA lesions induced by chlorambucil, they are the primary drivers of its potent cytotoxicity[2]. ICLs physically tether the two DNA strands together, creating an absolute blockade for DNA helicases and polymerases during replication and transcription[1][2].

Conversely, the monoadducts generated by 2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride are efficiently recognized and excised by the Nucleotide Excision Repair (NER) and Base Excision Repair (BER) pathways[4]. Consequently, half-mustards are typically 50 to 100 times less cytotoxic than their bifunctional counterparts and induce a mutational spectrum dominated by base-pair substitutions rather than the large-scale deletions and chromosomal rearrangements characteristic of chlorambucil[4].

Table 1: Comparative Reactivity and Cytotoxicity Profile
ParameterChlorambucil2-[Benzyl(2-chloroethyl)amino]ethanol HCl
Alkylating Functionality BifunctionalMonofunctional (Half-Mustard)
Reactive Leaving Groups Two (Bis-chloroethyl)One (Mono-chloroethyl)
Primary DNA Lesion N7-Guanine Monoadducts & ICLsN7-Guanine Monoadducts Only
ICL Formation Rate 1–5% of total lesions[2]0%
Primary Repair Mechanism Fanconi Anemia (FA) Pathway / HRNucleotide Excision Repair (NER) / BER[4]
Relative Cytotoxicity Very High (IC50 typically 10-50 µM)Low (IC50 typically >500 µM)[3]
Mutational Spectrum High frequency of deletions/rearrangementsPredominantly point substitutions[4]

Experimental Methodologies

To objectively validate the reactivity differences between these two agents, the following self-validating protocols are employed.

Protocol 1: In Vitro DNA Alkylation and Cleavage Assay

Purpose: To map the specific sites of guanine alkylation and definitively prove the inability of the half-mustard to form cross-links[5].

  • Step 1: DNA Preparation: Synthesize and purify a target double-stranded DNA oligonucleotide. End-label the 5' terminus of the sense strand with [γ-32P]ATP using T4 polynucleotide kinase.

  • Step 2: Drug Incubation: Incubate the labeled duplex with varying concentrations (e.g., 10–100 µM) of either chlorambucil or the half-mustard in HEPES buffer (pH 7.4) at 37°C for 72 hours.

  • Step 3: Piperidine Cleavage (The Causality): Treat the alkylated DNA with 1M piperidine at 90°C for 30 minutes. Causality: Piperidine specifically targets N7-alkylated guanines. It opens the destabilized imidazole ring and catalyzes a β-elimination reaction, effectively cleaving the phosphodiester backbone exactly at the site of the monoadduct[5].

  • Step 4: Electrophoretic Separation: Lyophilize the samples and resolve the fragments on a 20% denaturing polyacrylamide gel (PAGE) containing 7M urea.

  • Step 5: Self-Validation Controls: Include an untreated DNA lane (negative control) to rule out spontaneous degradation, and a Maxam-Gilbert A+G sequencing lane (positive control) to precisely index the nucleotide positions of the cleavage bands[5].

Workflow Step1 1. DNA Labeling (32P-labeled Duplex) Step2 2. Drug Incubation (37°C, 72h) Step1->Step2 Step3 3. Piperidine Cleavage (1M, 90°C, 30min) Step2->Step3 Step4 4. PAGE Electrophoresis (Denaturing Gel) Step3->Step4 Step5 5. Autoradiography (Adduct Quantification) Step4->Step5

Self-validating workflow for quantifying DNA cross-links versus monoadducts.

Protocol 2: Phenotypic Cytotoxicity & Apoptosis Quantification

Purpose: To correlate the biochemical DNA lesions with cellular survival and death pathways.

  • Step 1: Cell Culture: Seed target cancer cells (e.g., K562 leukemia cells) in 6-well plates at a density of 1×105 cells/mL.

  • Step 2: Dosing: Treat parallel cultures with equimolar concentrations of chlorambucil and the half-mustard for 24–48 hours.

  • Step 3: Dual Staining (The Causality): Harvest the cells and stain with FITC-Annexin V and Propidium Iodide (PI). Causality: Annexin V binds with high affinity to phosphatidylserine, which translocates from the inner to the outer plasma membrane leaflet exclusively during early apoptosis. PI is a membrane-impermeable DNA intercalator that only enters cells when the membrane is compromised (late apoptosis/necrosis)[5].

  • Step 4: Flow Cytometry: Analyze the populations using a flow cytometer.

  • Step 5: Self-Validation: Utilize single-stained controls to set compensation matrices and an untreated vehicle control to establish baseline spontaneous apoptosis rates. Expect chlorambucil to drive a massive shift into the Annexin V+/PI- (early apoptotic) quadrant, while the half-mustard will require exponentially higher doses to achieve a similar shift.

Conclusion & Application in Drug Design

The stark contrast in reactivity between chlorambucil and 2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride underscores a critical principle in oncology drug design: monoadducts are generally insufficient for robust tumor cell killing.

However, half-mustards remain invaluable tools. They are frequently utilized as baseline controls in the development of hypoxia-activated prodrugs (such as PR-104), where researchers must prove that a drug's cytotoxicity is derived from its bioreductively activated cross-linking form rather than its latent mono-alkylating metabolites[3]. Understanding the precise kinetics of these agents allows drug development professionals to engineer safer, more targeted therapies that selectively deploy bifunctional reactivity only within the tumor microenvironment.

References

  • Alkylating Agents | Oncohema Key Source: Oncohema Key URL:[Link]

  • Re-Directing an Alkylating Agent to Mitochondria Alters Drug Target and Cell Death Mechanism Source: PMC (National Institutes of Health) URL:[Link]

  • Comparative analysis of chlorambucil-induced DNA lesion formation and repair in a spectrum of different human cell systems Source: PMC (National Institutes of Health) URL:[Link]

  • Roles of DNA repair and reductase activity in the cytotoxicity of the hypoxia-activated dinitrobenzamide mustard PR-104A Source: AACR Journals (Molecular Cancer Therapeutics) URL:[Link]

  • DNA Alkylation, Cross-Linking, and Cancer Cell Killing by a Quinoxaline-N-Mustard Conjugate Source: ACS Publications (American Chemical Society) URL:[Link]

  • In vivo genetic activity profile of the monofunctional nitrogen mustard 2-chloroethylamine differs drastically from its bifunctional counterpart mechlorethamine Source: Carcinogenesis (Oxford Academic) URL:[Link]

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride
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